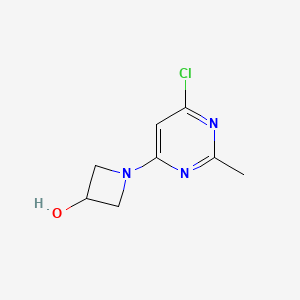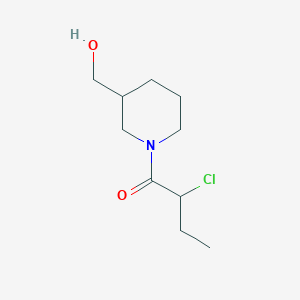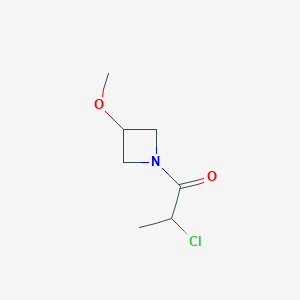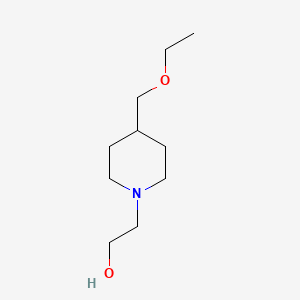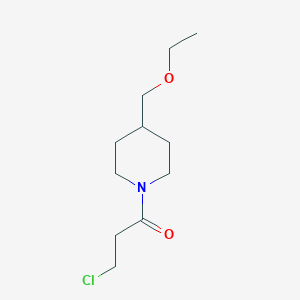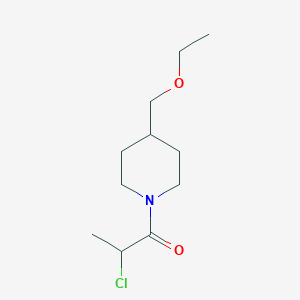
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one
説明
The compound “2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms . The presence of a fluorine atom and a carbon-containing pyrrolidine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group could increase the compound’s stability and lipophilicity .科学的研究の応用
Analytical Characterization
- Identification and Analytical Characterization : The compound has been included in studies focusing on the identification and analytical characterization of new chemical entities, demonstrating its relevance in analytical chemistry. For instance, Cui-mei Liu et al. (2022) described the analytical characterization of certain cathinones and N-pyrrolidinyl-substituted amphetamine derivatives, highlighting the importance of such compounds in forensic and analytical sciences (Liu, Hua, Song, & Jia, 2022).
Chemical Synthesis and Reactions
- Catalysis and Synthesis : This chemical plays a role in catalysis and synthesis. For example, the synthesis and reactions of related pyrrolidine derivatives have been studied for their applications in creating various chemical structures and compounds. U. Nagel and H. Nedden (1998) investigated nickel-catalyzed cross-coupling reactions involving pyrrolidine ligands, which could be relevant for understanding the reactivity and applications of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one (Nagel & Nedden, 1998).
Material Science and Engineering
- Polymer Synthesis : The compound and its derivatives have implications in material science, particularly in the synthesis of polymers. D. Wöhrle (1972) conducted research on polycondensation reactions involving pyrrolidins, which are relevant to the development of new materials and polymers (Wöhrle, 1972).
Molecular Interaction Studies
- Molecular Interaction Studies : The compound's derivatives are used in the study of molecular interactions, as evidenced in research by J. S. Yadav, D. Sharma, and V. Sharma (2009), who investigated the interactions in mixtures containing pyrrolidin-2-one, a related compound (Yadav, Sharma, & Sharma, 2009).
Chemical Properties Exploration
- Exploration of Chemical Properties : Studies like those conducted by S. K. Mehta, R. Chauhan, and A. D. Triphati (1997) explore the chemical properties of pyrrolidin-2-one and its mixtures, providing insights into the thermodynamics and interactions of compounds similar to 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one (Mehta, Chauhan, & Triphati, 1997).
Organic Chemistry
- Organic Chemistry Applications : The compound and its related chemicals are also studied in the context of organic chemistry, for instance in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, as shown by research conducted by S. Benetti et al. (2002) (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).
特性
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c1-2-7(10)8(15)14-4-3-6(5-14)9(11,12)13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOIEYZMUZYWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
